REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5]3[C:6](=[CH:11][CH:12]=[CH:13][C:4]=3[C:3]1=[O:14])[CH:7]=[CH:8][CH:9]=2>[Ni].C(O)C>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]3[CH2:11][CH2:12][CH2:13][CH:4]([C:5]=23)[C:3]1=[O:14]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(C2=C3C(C=CC=C13)=CC=C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
CUSTOM
|
Details
|
when 1.15 L of hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
Raney nickel was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the thus obtained colorless oil was purified by a silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2C=3C(=CC=CC13)CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20 mmol | |
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |